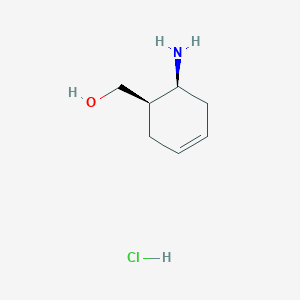

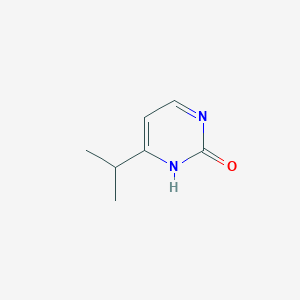

cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related cyclohexene derivatives often involves multi-step reactions starting from readily available cyclohexene or its derivatives. For instance, the synthesis of trans-6-Aminocyclohept-3-enols as chiral building blocks for piperidine alkaloids synthesis demonstrates the complexity and the strategic approaches required in the synthesis of closely related compounds (Celestini et al., 2002).

Molecular Structure Analysis

The molecular structure of similar compounds often involves detailed analysis through techniques such as X-ray crystallography. For example, the structure of aryl(trans-6-oxabicyclo[3.2.1]oct-4-yl)tellurium(IV) dichlorides derived from cyclohexene methanol has been elucidated, highlighting the stereochemical outcomes of chemical reactions (Borecka et al., 1995).

Chemical Reactions and Properties

The chemical reactions involving cyclohexene derivatives are diverse, including stereospecific reactions, solvolysis in various solvents, and complexation reactions. For instance, the stereochemistry of reactions involving cyclohexene derivatives can significantly influence the reaction outcomes, as demonstrated in the solvolysis of cis-(chloro)(cyclohexylamine) bis(ethylenediamine)cobalt(III) in different solvent media (Dash & Pradhan, 1989).

Physical Properties Analysis

The physical properties of cyclohexene derivatives, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in different chemical environments. The study of solvent effects on the reactions of coordination complexes provides insight into the physical properties of these compounds and their interactions with solvents (Dash & Pradhan, 1989).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for developing synthetic methodologies and applications. For example, the mechanism of methanol loss from the ions of cis- and trans-4-methoxycyclohexanol reveals intricate details about the chemical properties and reaction pathways of cyclohexene derivatives (Dua et al., 1996).

科学研究应用

High-Performance Liquid Chromatography

- Chromatographic Separation: The compound has been utilized in high-performance liquid chromatography for the separation and identification of enantiomers of its derivatives, particularly useful in pharmaceutical analysis (Péter et al., 1998).

Enzymatic Resolution

- Lipase-Catalyzed Resolution: It has been involved in enzymatic resolution via lipase-catalyzed acylation, indicating its relevance in producing enantiomerically pure compounds (Péter et al., 1998).

Photochemical Studies

- Photo-Nazarov Cyclisation: The compound's derivatives have been studied in photo-Nazarov cyclisation, revealing insights into the reaction mechanisms and intermediate products (Leitich et al., 2001).

Mass Spectrometry

- Study of Methanol Loss: In mass spectrometry, the deprotonation and subsequent reactions of its isomers have been examined to understand methanol loss mechanisms (Dua et al., 1996).

Solvent Influence

- Conformational Studies: Investigations into how solvent types influence the compound's conformation have provided insights into its physicochemical properties (Perrin et al., 1998).

Synthesis Applications

- Synthetic Intermediates: The compound has been used as a key intermediate in the synthesis of carbocyclic nucleosides and pseudo-ribofuranoses, demonstrating its utility in organic synthesis (Hodgson et al., 1994).

Electro-Organic Reactions

- Electro-organic Reactions: Studies on its electro-organic reactions have explored the stereochemistry of reactions involving its cations and radicals (Hawkes et al., 1976).

属性

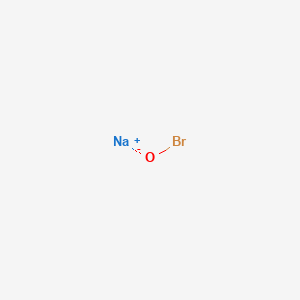

IUPAC Name |

[(1R,6S)-6-aminocyclohex-3-en-1-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-2,6-7,9H,3-5,8H2;1H/t6-,7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSJCLXQPIIVMS-LEUCUCNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@@H]1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)